molecular formula C19H14N2O3S B11108077 2-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}-3H-benzo[f]chromen-3-one

2-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}-3H-benzo[f]chromen-3-one

Cat. No.: B11108077
M. Wt: 350.4 g/mol
InChI Key: IKYPQZDSJKJMML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}-3H-BENZO[F]CHROMEN-3-ONE is a complex organic compound that features both imidazole and chromenone moieties The imidazole ring is known for its presence in many biologically active molecules, while the chromenone structure is a core component in various natural products and synthetic drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}-3H-BENZO[F]CHROMEN-3-ONE typically involves multiple steps, starting with the preparation of the imidazole and chromenone precursors. The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, followed by methylation . The chromenone moiety can be prepared via the benzoylation of substituted phenols, followed by Fries rearrangement using anhydrous aluminum chloride as a catalyst . The final step involves coupling the imidazole and chromenone units under specific conditions, such as using lutidine and TBTU as coupling reagents .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. The key challenges would be ensuring high yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}-3H-BENZO[F]CHROMEN-3-ONE can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The chromenone moiety can be reduced to dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Dihydrochromenones.

    Substitution: Substituted imidazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}-3H-BENZO[F]CHROMEN-3-ONE likely involves interactions with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a ligand for metal ions, while the chromenone moiety can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent containing an imidazole ring.

    Omeprazole: An antiulcer drug with a benzimidazole structure.

    Thiabendazole: An antihelmintic agent with an imidazole moiety.

Uniqueness

2-{2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}-3H-BENZO[F]CHROMEN-3-ONE is unique due to its combination of imidazole and chromenone structures, which are not commonly found together in a single molecule. This unique structure may confer distinct biological activities and therapeutic potential .

Properties

Molecular Formula

C19H14N2O3S

Molecular Weight

350.4 g/mol

IUPAC Name

2-[2-(1-methylimidazol-2-yl)sulfanylacetyl]benzo[f]chromen-3-one

InChI

InChI=1S/C19H14N2O3S/c1-21-9-8-20-19(21)25-11-16(22)15-10-14-13-5-3-2-4-12(13)6-7-17(14)24-18(15)23/h2-10H,11H2,1H3

InChI Key

IKYPQZDSJKJMML-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1SCC(=O)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.